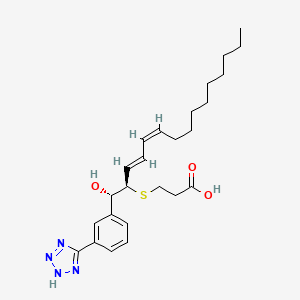
苏鲁卡斯特
描述
舒利卡斯特是一种小分子药物,作为半胱氨酰白三烯受体拮抗剂。它最初由礼来公司开发,用于治疗呼吸系统疾病,特别是哮喘。 该化合物的分子式为 C25H36N4O3S,分子量为 472.643 Da .
科学研究应用
化学: 用作研究半胱氨酰白三烯受体拮抗作用的模型化合物。
生物学: 研究其对白三烯介导的生物学过程的影响。
医药: 主要研究其在治疗哮喘和其他呼吸系统疾病中的治疗潜力。
工业: 用于开发用于呼吸道疾病的吸入药物.
作用机制
舒利卡斯特通过选择性拮抗半胱氨酰白三烯受体 (CysLT1) 发挥作用。半胱氨酰白三烯是炎症介质,在哮喘的病理生理中起着重要作用。 通过阻断这些受体,舒利卡斯特可以阻止白三烯诱导的支气管收缩、炎症和粘液产生,从而缓解哮喘症状 .
类似化合物:
蒙特鲁卡斯特: 另一种用于治疗哮喘的半胱氨酰白三烯受体拮抗剂。
扎弗鲁卡斯特: 与蒙特鲁卡斯特类似,用于控制哮喘症状。
比较:
舒利卡斯特与蒙特鲁卡斯特: 两种化合物都作用于相同的受体,但舒利卡斯特具有不同的化学结构,这可能会影响其药代动力学特性和疗效。
舒利卡斯特与扎弗鲁卡斯特: 虽然两者都是白三烯受体拮抗剂,但它们的化学结构和特定的受体结合亲和力不同,导致其临床效果和副作用谱存在差异
舒利卡斯特独特的化学结构和受体结合特性使其成为研究和治疗应用中的一种有价值的化合物,特别是在呼吸系统疾病领域。
生化分析
Biochemical Properties
Sulukast functions primarily as an antagonist of cysteinyl leukotrienes C4, D4, and E4. These leukotrienes are inflammatory mediators that play a significant role in conditions like asthma by causing bronchoconstriction, mucus secretion, and vascular permeability. Sulukast binds to the cysteinyl leukotriene receptors, preventing these leukotrienes from exerting their effects. This interaction helps reduce inflammation and bronchoconstriction, making Sulukast an effective anti-asthmatic agent .
Cellular Effects
Sulukast has profound effects on various cell types and cellular processes. It influences cell signaling pathways by blocking the action of cysteinyl leukotrienes on their receptors. This blockade leads to reduced activation of downstream signaling pathways that are involved in inflammation and bronchoconstriction. Sulukast also affects gene expression by modulating the transcription of genes involved in inflammatory responses. Additionally, it impacts cellular metabolism by altering the production of inflammatory mediators .
Molecular Mechanism
At the molecular level, Sulukast exerts its effects by binding to cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. This binding inhibits the action of leukotrienes C4, D4, and E4, preventing them from activating their respective receptors. The inhibition of these receptors leads to a decrease in the inflammatory response and bronchoconstriction. Sulukast’s antagonistic action is competitive, meaning it competes with leukotrienes for binding to the receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulukast have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that Sulukast maintains its anti-inflammatory effects over extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that Sulukast can have lasting effects on cellular function, particularly in reducing inflammation and bronchoconstriction .
Dosage Effects in Animal Models
The effects of Sulukast vary with different dosages in animal models. At low doses, Sulukast effectively reduces inflammation and bronchoconstriction without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects. These findings highlight the importance of dose optimization in clinical settings .
Metabolic Pathways
Sulukast is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve the oxidation and conjugation of Sulukast, leading to the formation of inactive metabolites that are excreted via the urine and feces. The interaction of Sulukast with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, Sulukast is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Sulukast’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but also poses a risk of toxicity in certain tissues .
Subcellular Localization
Sulukast’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and cell membranes, where it interacts with cysteinyl leukotriene receptors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. These modifications ensure that Sulukast reaches its intended site of action, enhancing its efficacy in blocking leukotriene-mediated responses .
准备方法
合成路线和反应条件: 舒利卡斯特的合成涉及在甲醇中,二烯环氧化合物与 3-硫代丙酸甲酯之间进行的碱催化亲核取代反应 (Sn2)。该反应得到舒利卡斯特的受保护类似物。 然后使用酸性离子交换树脂去除保护基团,接着在甲醇-水混合物中进行碱水解 .
工业生产方法: 舒利卡斯特的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。最终产品通常使用色谱技术进行纯化,以去除任何杂质。
化学反应分析
反应类型: 舒利卡斯特经历各种化学反应,包括:
氧化: 舒利卡斯特在特定条件下可以被氧化形成亚砜和砜。
还原: 还原反应可以将舒利卡斯特转化为其相应的硫醇衍生物。
取代: 舒利卡斯特可以参与取代反应,特别是亲核取代反应,因为存在反应性官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在取代反应中可以使用胺类或硫醇类等亲核试剂。
主要形成的产物:
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 根据所使用的亲核试剂,各种取代衍生物。
相似化合物的比较
Montelukast: Another cysteinyl leukotriene receptor antagonist used for asthma treatment.
Zafirlukast: Similar to Montelukast, used for managing asthma symptoms.
Comparison:
Sulukast vs. Montelukast: Both compounds act on the same receptor, but Sulukast has a different chemical structure, which may influence its pharmacokinetic properties and efficacy.
Sulukast vs. Zafirlukast: While both are leukotriene receptor antagonists, their chemical structures and specific receptor binding affinities differ, leading to variations in their clinical effects and side effect profiles
Sulukast’s unique chemical structure and receptor binding properties make it a valuable compound for research and therapeutic applications, particularly in the field of respiratory diseases.
属性
IUPAC Name |
3-[(1S,2R,3E,5Z)-1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHOSUPSOWQQCB-AFOLHBCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\[C@H]([C@H](C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98116-53-1 | |
| Record name | Sulukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098116531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M652A5186T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


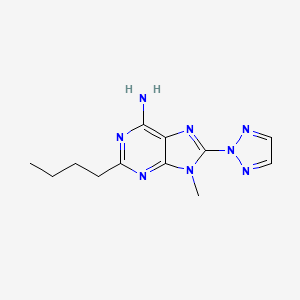
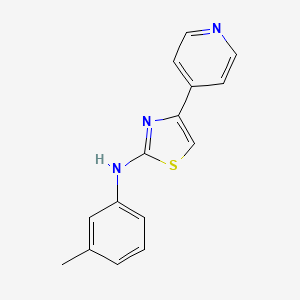
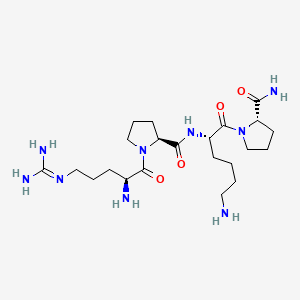

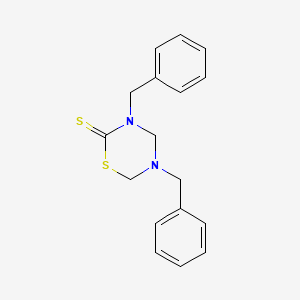

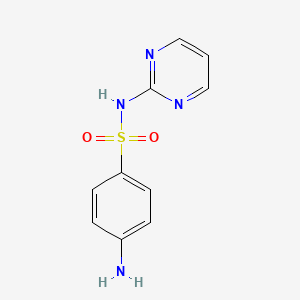
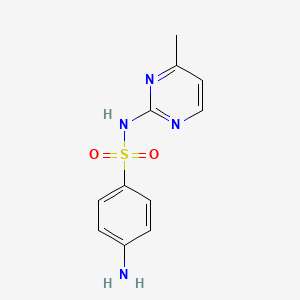
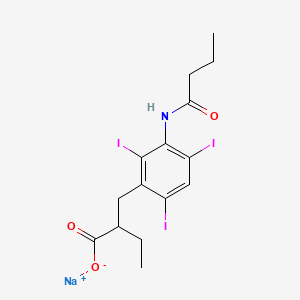
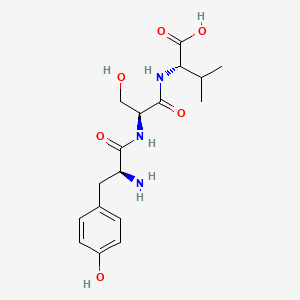
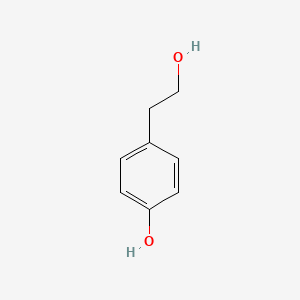
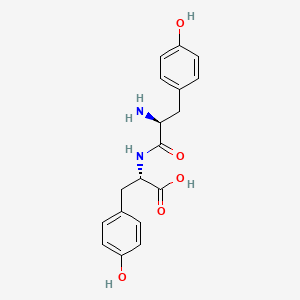
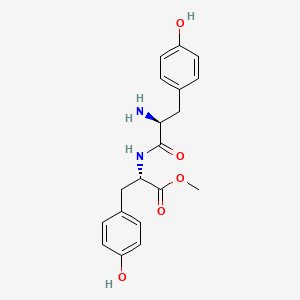
![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
